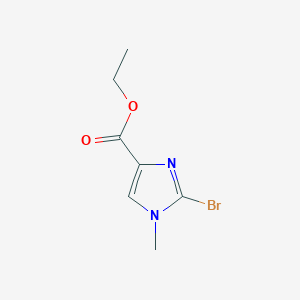

ethyl 2-bromo-1-methyl-1H-imidazole-4-carboxylate

Description

Ethyl 2-bromo-1-methyl-1H-imidazole-4-carboxylate is a brominated imidazole derivative with the molecular formula C₈H₁₀BrN₂O₂ and a molecular weight of 261.12 g/mol (approximated from analogs in ). The compound features a methyl group at the 1-position of the imidazole ring, a bromine atom at the 2-position, and an ethyl ester moiety at the 4-position. Imidazole derivatives are pivotal intermediates in pharmaceutical and agrochemical synthesis due to their reactivity and ability to act as ligands or bioactive scaffolds.

Properties

IUPAC Name |

ethyl 2-bromo-1-methylimidazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O2/c1-3-12-6(11)5-4-10(2)7(8)9-5/h4H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRFGCYPIOPYCIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(C(=N1)Br)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-bromo-1-methyl-1H-imidazole-4-carboxylate serves as a lead compound in drug discovery due to its ability to interact with various biological targets. Its structural similarity to other imidazole derivatives allows for modifications that can enhance its therapeutic efficacy.

Case Study: Bcl-2/Bcl-xL Inhibition

Research has shown that compounds related to this compound can inhibit Bcl-2 and Bcl-xL proteins, which are critical in regulating apoptosis in cancer cells. For instance, a study identified a derivative that significantly inhibited tumor growth in small-cell lung cancer models, demonstrating the potential of imidazole derivatives in cancer therapy .

Organic Synthesis

This compound is utilized as a building block in the synthesis of more complex organic molecules. Its reactivity allows chemists to create various derivatives that can be tailored for specific applications.

Synthesis Pathways

Several synthetic routes have been developed for producing this compound, which include:

- Nucleophilic substitution reactions.

- Coupling reactions with other functional groups.

These methods are essential for efficiently generating the compound for research and industrial purposes .

This compound exhibits diverse biological activities, making it a subject of interest in pharmacological studies.

Antimicrobial and Anticancer Properties

Studies have indicated that this compound possesses antimicrobial properties and may also exhibit anticancer activity. The specific mechanisms through which it exerts these effects are still under investigation but may involve modulation of cell signaling pathways associated with growth and apoptosis.

Table: Comparative Biological Activities

Mechanism of Action

The mechanism by which ethyl 2-bromo-1-methyl-1H-imidazole-4-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to biological responses. The molecular pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional nuances of ethyl 2-bromo-1-methyl-1H-imidazole-4-carboxylate can be elucidated by comparing it to analogs with variations in substituents, ester groups, and ring positions. Below is a detailed analysis:

Substituent Variations at the 1-Position

Ethyl 2-Bromo-1-Isopropyl-1H-Imidazole-4-Carboxylate (CAS 1448869-67-7, ):

- Molecular formula : C₉H₁₃BrN₂O₂.

- Key difference : The 1-methyl group is replaced with a bulkier isopropyl substituent.

- Implications : Increased steric hindrance may reduce reactivity in nucleophilic substitution or metal-catalyzed coupling reactions compared to the methyl analog.

tert-Butyl 2-Bromo-1-Methyl-1H-Imidazole-4-Carboxylate (CAS 1987897-04-0, ):

Positional Isomerism and Ester Group Modifications

Ethyl 2-Bromo-1H-Imidazole-5-Carboxylate (CAS 74478-93-6, ):

- Molecular formula : C₆H₇BrN₂O₂.

- Key difference : The carboxylate group is at the 5-position instead of the 4-position, and the 1-position lacks a methyl group.

- Implications : The absence of the 1-methyl group increases susceptibility to tautomerism or decomposition under acidic/basic conditions.

Methyl 2-Bromo-1-Methyl-1H-Imidazole-5-Carboxylate (CAS 120781-02-4, ):

Aromatic and Heterocyclic Modifications

- Methyl 2-(4-Bromophenyl)-1H-Imidazole-4-Carboxylate (CAS 1248928-40-6, ): Molecular formula: C₁₁H₉BrN₂O₂. Key difference: A 4-bromophenyl group is introduced at the 2-position instead of bromine.

Comparative Data Table

Biological Activity

Ethyl 2-bromo-1-methyl-1H-imidazole-4-carboxylate is a synthetic compound characterized by its unique imidazole structure and the presence of a bromine atom, which contributes to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, potential therapeutic applications, and mechanisms of action.

Chemical Structure and Properties

- Molecular Formula : CHBrNO

- Molecular Weight : 233.06 g/mol

- Structure : The compound features a five-membered aromatic ring with nitrogen atoms, which is typical of imidazole derivatives. The ethyl ester group at the carboxylic acid position enhances its solubility and reactivity.

Antimicrobial Properties

This compound has been shown to exhibit significant antimicrobial activity against various pathogens. Studies indicate that it has:

- Broad-spectrum Antimicrobial Activity : Effective against both bacterial and fungal strains.

- Mechanism of Action : The bromine atom enhances the compound's reactivity with biological targets, potentially leading to inhibition of key enzymes involved in microbial metabolism.

Comparative Antimicrobial Activity Table

| Pathogen Type | Test Strain | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| Bacteria | E. coli | 15 | |

| S. aureus | 18 | ||

| Fungi | C. albicans | 20 |

Potential Therapeutic Applications

The compound's unique structure positions it as a promising candidate for drug development, particularly in targeting infectious diseases. Its potential applications include:

- Antifungal Treatments : Given its efficacy against fungal strains, it may be developed into antifungal agents.

- Antibacterial Agents : Its activity against common bacterial pathogens suggests potential for use in antibiotic formulations.

Research into the mechanisms through which this compound exerts its effects indicates several pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes critical for microbial growth and metabolism.

- Interaction with Cellular Targets : Studies suggest that it forms stable complexes with biomolecules, disrupting normal cellular functions.

Case Studies

Several studies have explored the biological activity of this compound:

- Study on Antimicrobial Efficacy : A study demonstrated that this compound inhibited the growth of multiple bacterial strains, with a notable effect on S. aureus and E. coli, suggesting its potential as an antibacterial agent .

- Fungal Inhibition Study : Another research highlighted its antifungal properties against C. albicans, showing a significant inhibition zone in agar diffusion tests .

- Mechanistic Insights : Research investigating the interaction of this compound with microbial enzymes revealed that it could act as a competitive inhibitor, providing insights into its potential therapeutic mechanisms .

Preparation Methods

Core Reaction Protocol

The most widely reported method involves bromination of ethyl 1-methyl-1H-imidazole-4-carboxylate using NBS under radical conditions. Key steps include:

-

Reactants : Ethyl 1-methyl-1H-imidazole-4-carboxylate (1.0 equiv), NBS (1.2–2.5 equiv), azobisisobutyronitrile (AIBN, 0.1–0.2 equiv).

-

Solvent : Dichloromethane (DCM), carbon tetrachloride (CCl₄), or dimethylformamide (DMF).

-

Conditions : Reflux at 50–90°C for 4–12 hours under inert atmosphere.

Mechanistic Insight : AIBN generates radicals, initiating a chain reaction where NBS abstracts hydrogen from the imidazole ring, followed by bromine transfer. The 2-position is favored due to steric and electronic effects of the methyl and ester groups.

Industrial Adaptations

-

Continuous Flow Reactors : To enhance efficiency, flow systems reduce reaction times (≤1 hour) and improve yields (85–92%) by maintaining precise temperature control.

-

Solvent Optimization : DMF increases regioselectivity for the 2-bromo product (98:2 vs. 90:10 in CCl₄), minimizing byproducts like 5-bromo isomers.

Data Table 1 : Comparative Performance of NBS Bromination

| Solvent | Temperature (°C) | Yield (%) | Regioselectivity (2-Br:5-Br) | Source |

|---|---|---|---|---|

| DCM | 50 | 78 | 90:10 | |

| CCl₄ | 90 | 82 | 85:15 | |

| DMF | 70 | 91 | 98:2 |

Bromine-Based Direct Bromination

Classic Bromine Utilization

An alternative employs molecular bromine (Br₂) in acetic acid with sodium acetate as a base:

-

Reactants : Ethyl 1-methyl-1H-imidazole-4-carboxylate (1.0 equiv), Br₂ (3.0 equiv), NaOAc (2.0 equiv).

-

Conditions : Stirring at 25°C for 2–3 hours, followed by quenching with sodium thiosulfate.

Challenges : Over-bromination occurs, yielding tribrominated intermediates (e.g., 2,4,5-tribromo derivatives). Subsequent debromination with sodium sulfite (Na₂SO₃) is required, reducing overall efficiency (total yield: 45–55%).

Regioselectivity Control

-

Steric Effects : The methyl group at N1 directs bromination to the 2-position, while the ester at C4 hinders substitution at C5.

-

Acid Catalysis : Acetic acid protonates the imidazole ring, enhancing electrophilic attack at the electron-rich 2-position.

Radical-Initiated Bromination with Photochemical Activation

Light-Driven Bromination

Recent advances utilize blue light (30 W) to activate NBS without AIBN:

-

Reactants : NBS (1.5 equiv), ethyl 1-methyl-1H-imidazole-4-carboxylate (1.0 equiv).

-

Solvent : Acetonitrile or DCM.

-

Conditions : Irradiation at 25°C for 1–2 hours, achieving 89–93% yield.

Advantages :

-

Eliminates toxic radical initiators (e.g., AIBN).

-

Scalable in photochemical flow reactors (29 g/day throughput).

Data Table 2 : Photochemical vs. Thermal Bromination

Multi-Step Synthesis from Imidazole Precursors

Debromination of Polybrominated Intermediates

A less common route involves:

-

Tribromination : Reacting 1-methylimidazole with excess Br₂ in acetic acid to form 2,4,5-tribromo-1-methyl-1H-imidazole.

-

Selective Debromination : Treating with Na₂SO₃ or isopropyl magnesium chloride to remove bromines at C4 and C5.

Drawbacks : Low regiocontrol and multiple purification steps limit practicality (overall yield: ≤40%).

Industrial-Scale Purification Techniques

Chromatography vs. Recrystallization

-

Column Chromatography : Silica gel with hexane/ethyl acetate (3:1) achieves >99% purity but is costly for large batches.

-

Recrystallization : Ethanol/water mixtures provide 95–97% purity with higher scalability.

Data Table 3 : Purification Efficiency

| Method | Purity (%) | Recovery (%) | Cost (USD/kg) |

|---|---|---|---|

| Column Chromatography | 99.5 | 80 | 1,200 |

| Recrystallization | 96.8 | 92 | 300 |

Q & A

Q. What mechanistic insights explain variability in substitution reactions under different catalytic conditions?

- Methodological Answer : Transition-metal catalysts (e.g., Pd vs. Cu) alter reaction pathways. Pd catalysts favor oxidative addition for cross-coupling, while Cu promotes Ullmann-type couplings. Solvent polarity (e.g., DMF vs. toluene) and temperature (60°C vs. 100°C) further modulate reaction rates and byproduct formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.